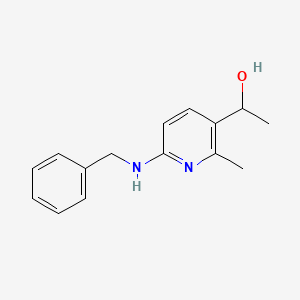![molecular formula C12H6ClFN2O B11802592 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11802592.png)
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-B]pyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position of the oxazolo[5,4-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed direct C–H bond functionalization methodology, which is used to build the tricyclic scaffold and achieve subsequent C–H bond functionalization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazolo[5,4-B]pyridine derivatives.
Scientific Research Applications
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-B]pyridine: The parent compound without the chlorine and fluorophenyl substituents.
5-Chloro-2-phenyl-oxazolo[5,4-B]pyridine: Similar structure but without the fluorine atom.
2-(3-Fluorophenyl)oxazolo[5,4-B]pyridine: Lacks the chlorine atom.
Uniqueness
5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is unique due to the presence of both chlorine and fluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H6ClFN2O |
|---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
5-chloro-2-(3-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-5-4-9-12(16-10)17-11(15-9)7-2-1-3-8(14)6-7/h1-6H |
InChI Key |
DEJOUWAWAYCTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)
![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)
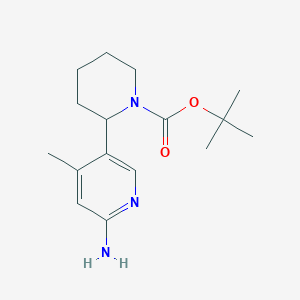
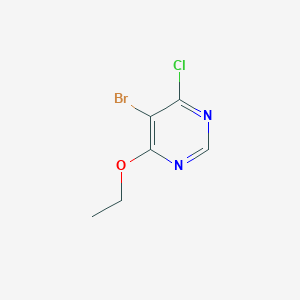
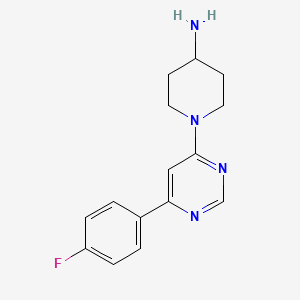
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)

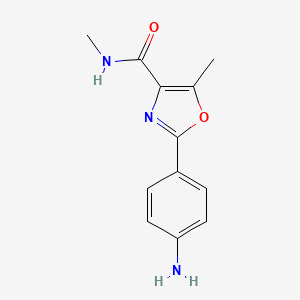
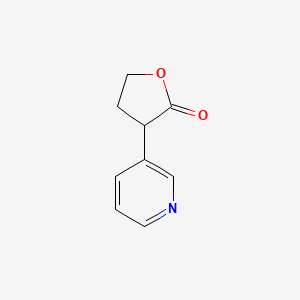
![N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide](/img/structure/B11802564.png)
